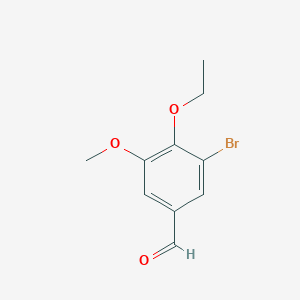

3-Bromo-4-ethoxy-5-methoxybenzaldehyde

説明

3-Bromo-4-ethoxy-5-methoxybenzaldehyde (C₁₀H₁₁BrO₃) is a substituted benzaldehyde derivative featuring bromo, ethoxy, and methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring, respectively. It is synthesized via alkylation of a hydroxy precursor using ethyl iodide and potassium hydroxide in DMF, yielding a crystalline product with a melting point of 59–60°C after recrystallization from methanol . Key spectral characteristics include a carbonyl (C=O) stretch at 1692 cm⁻¹ in its infrared (IR) spectrum, distinguishing it from its Schiff base derivatives .

特性

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORHVZNGJVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352691 | |

| Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90109-65-2 | |

| Record name | 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90109-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Preparation

- 4-Ethoxy-5-methoxybenzaldehyde can be synthesized by alkylation of 4-hydroxy-5-methoxybenzaldehyde with ethyl halides under basic conditions or by selective etherification methods.

- The presence of electron-donating groups (ethoxy and methoxy) activates the aromatic ring towards electrophilic substitution, facilitating regioselective bromination.

Bromination Techniques

Several bromination methods have been reported for related compounds, which can be adapted for this compound:

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Molecular Bromine in Chlorohydrocarbon | Bromine (Br2) in dichloroethane or chloroform | 0 °C, with sulfuric acid and hydrogen peroxide as oxidant | 86-88% (for 3-bromo-4-hydroxybenzaldehyde) | Controlled addition of bromine and oxidant improves yield and reduces reaction time |

| Ionic Liquid Mediated Bromination | 1,3-di-n-butylimidazolium tribromide | Solvent-free, room temperature | High yield reported for 3-bromo-4-methoxybenzaldehyde | Environmentally friendly, avoids molecular bromine handling |

| Bromine in Acetic Acid | Bromine in acetic acid | 0-20 °C, 2 hours | ~90% (for 5-bromo-2-hydroxy-4-methoxybenzaldehyde) | Mild conditions, good regioselectivity |

Detailed Example Procedure (Adapted)

- Reagents: 4-ethoxy-5-methoxybenzaldehyde, bromine solution in dichloroethane, sulfuric acid, hydrogen peroxide.

- Procedure:

- Dissolve 4-ethoxy-5-methoxybenzaldehyde in dichloroethane and cool to 0 °C.

- Add bromine solution dropwise under stirring over 2 hours.

- Slowly add sulfuric acid and hydrogen peroxide to maintain oxidative conditions, preventing hydrobromic acid accumulation.

- Stir the reaction mixture at 0 °C for an additional 2-4 hours.

- Filter the precipitated product, wash with cold water, and dry under vacuum.

- Outcome: High purity this compound with yields typically above 85%.

Reaction Mechanism Insights

- The electron-donating ethoxy and methoxy groups direct bromination to the ortho and para positions relative to themselves.

- The aldehyde group is meta-directing but less activating; thus, bromination occurs preferentially at the 3-position due to combined directing effects.

- Use of hydrogen peroxide oxidizes hydrobromic acid back to bromine, enhancing bromine efficiency and reducing waste.

Comparative Data Table of Bromination Methods

| Parameter | Molecular Bromine in Chlorohydrocarbon | Ionic Liquid Tribromide | Bromine in Acetic Acid |

|---|---|---|---|

| Temperature | 0 °C | Room temperature | 0-20 °C |

| Reaction Time | 6 hours total | 1-2 hours | 2 hours |

| Yield (%) | 86-88% (related compounds) | High (reported) | ~90% (related compounds) |

| Environmental Impact | Moderate, uses bromine and acid | Low, solvent-free | Moderate, uses acetic acid |

| Regioselectivity | High | High | High |

| Scalability | Good | Moderate | Good |

Research Findings and Optimization Notes

- The use of bromine as a solution in chlorohydrocarbons combined with in situ oxidation by hydrogen peroxide significantly improves yield and reduces reaction time compared to traditional bromination.

- Ionic liquid-mediated bromination offers a greener alternative with comparable yields and easier handling, especially for sensitive substrates.

- Bromination in acetic acid is a classical method providing good yields and regioselectivity but requires careful temperature control to avoid over-bromination.

- Purification typically involves filtration and recrystallization; chromatographic methods confirm product purity.

化学反応の分析

Types of Reactions

3-Bromo-4-ethoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine substituent can participate in EAS reactions, allowing further functionalization of the benzene ring.

Nucleophilic Substitution: The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

Bromination: 1,3-di-n-butylimidazolium tribromide for selective bromination.

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: 3-Bromo-4-ethoxy-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-ethoxy-5-methoxybenzyl alcohol.

科学的研究の応用

Chemical Properties and Structure

3-Bromo-4-ethoxy-5-methoxybenzaldehyde has the molecular formula and a molecular weight of approximately 259.10 g/mol. Its structure features a brominated aromatic ring, which enhances its reactivity and potential applications in chemical synthesis .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Condensation Reactions : It can participate in condensation reactions to form more complex structures, such as bisbenzylidene derivatives .

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted aromatic compounds |

| Aldol Condensation | Formation of β-hydroxy aldehydes | α,β-unsaturated aldehydes |

| Mannich Reaction | Formation of β-amino carbonyl compounds | β-amino ketones |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, particularly in cancer research. Studies have shown that derivatives synthesized from this compound can enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study synthesized several derivatives based on this compound and tested their effects on MDA-MB 231 (breast cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated significant cytotoxic effects, indicating that modifications to the structure could optimize therapeutic efficacy .

Agrochemical Development

This compound is also utilized as a precursor in the production of agrochemicals. Its derivatives have been explored for their potential as herbicides and pesticides due to their ability to interact with biological systems effectively .

Table: Applications in Agrochemicals

| Application Type | Description | Example Compounds |

|---|---|---|

| Herbicides | Compounds derived from this compound can inhibit weed growth | Various herbicidal formulations |

| Pesticides | Effective against pests due to specific biological interactions | Novel pesticide agents |

Material Science

In material science, this compound is explored as a starting material for synthesizing conjugated polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis Route for Polymers

The synthesis typically involves polymerization techniques where this compound acts as a monomer or co-monomer, contributing to the electronic properties of the resulting materials.

作用機序

The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The bromine substituent can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .

類似化合物との比較

Alkoxy-Substituted Benzaldehyde Oximes

a. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime (C₈H₈BrNO₃)

- Molecular Weight : 246.06 g/mol (vs. 275.11 g/mol for the ethoxy analog).

- Applications : Hydroxy-substituted oximes are often utilized as chelating agents or intermediates in metal coordination chemistry .

b. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (C₁₁H₁₄BrNO₃)

- Molecular Weight : 304.14 g/mol.

- Substituents : The isopropoxy group introduces greater lipophilicity compared to ethoxy, which may improve membrane permeability in pharmacological contexts.

- Synthesis : Likely synthesized via isopropyl iodide alkylation, analogous to the ethoxy derivative .

Substituted Benzaldehyde Derivatives

a. 3-Bromo-5-(methoxymethyl)benzaldehyde (C₉H₉BrO₂)

- Molecular Weight : 229.07 g/mol.

- Substituents : Methoxymethyl group at the 5-position instead of ethoxy/methoxy.

b. 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde (CAS 361369-07-5)

Schiff Base Derivatives

3-Bromo-N-cyclohexyl-4-ethoxy-5-methoxybenzylidenimine (C₁₆H₂₂BrNO₂)

Benzoic Acid Derivatives

3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid (C₁₆H₁₅BrO₄)

- Functional Group : Carboxylic acid replaces the aldehyde, increasing acidity (pKa ~4-5).

- Reactivity : The carboxyl group enables salt formation or esterification, diverging from the aldehyde’s nucleophilic reactivity .

Structural and Functional Insights

Substituent Effects :

- Alkoxy Chain Length : Ethoxy (C₂H₅O) vs. isopropoxy (C₃H₇O) influences lipophilicity and steric hindrance. Longer chains enhance lipid solubility but may reduce reaction rates in sterically sensitive reactions.

- Positional Isomerism : Bromo at the 3-position vs. 5-position (e.g., in 3-bromo-5-ethoxy-4-propoxybenzamide, CAS 723245-32-7 ) alters electronic distribution, affecting electrophilic substitution patterns.

Spectroscopic Differentiation : IR spectroscopy reliably distinguishes aldehydes (C=O at ~1690 cm⁻¹) from Schiff bases (C=N at ~1640 cm⁻¹) .

生物活性

3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS Number: 90109-65-2) is an organic compound characterized by its unique structure, which includes a benzaldehyde functional group and substituents such as bromine, ethoxy, and methoxy groups. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁BrO₃. Its structure features a formyl group (-CHO) attached to a benzene ring with bromine at position 3, an ethoxy group at position 4, and a methoxy group at position 5. The presence of these functional groups contributes to the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 90109-65-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the bromination of appropriate precursors followed by the introduction of ethoxy and methoxy groups. Common methods include:

- Bromination : Using bromine in the presence of acetic acid to introduce the bromine atom.

- Alkylation : Ethyl and methoxyl groups can be introduced via alkylation reactions using suitable reagents.

These methods allow for efficient production in laboratory settings.

Biological Activity

While specific biological activity data for this compound is limited, studies on related compounds suggest potential therapeutic effects:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, derivatives of methoxybenzaldehyde have been shown to ameliorate oxidative damage in cell models .

- Anticancer Potential : Research indicates that bromophenol derivatives can inhibit cell viability and induce apoptosis in cancer cell lines, such as K562 leukemia cells. These compounds often activate pathways leading to cell cycle arrest and apoptosis .

- Enzyme Interaction : The compound’s structure suggests it may interact with various enzymes or receptors, potentially influencing metabolic pathways. The presence of bromine and ethoxy groups may enhance its bioactivity through increased interaction with biological targets.

Case Study 1: Antioxidant Effects

In a study examining the antioxidant properties of similar compounds, it was found that certain derivatives could significantly reduce reactive oxygen species (ROS) levels in HaCaT keratinocytes when treated with hydrogen peroxide. This suggests a protective mechanism against oxidative stress .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of brominated compounds on leukemia cells. The results indicated that specific derivatives could induce apoptosis without affecting cell cycle distribution, highlighting their potential as anticancer agents .

The mechanism of action for this compound likely involves its electrophilic nature, allowing it to react with nucleophilic sites on proteins or enzymes. This interaction can disrupt normal biochemical pathways, which may lead to observed biological effects such as apoptosis or inhibition of enzyme activity .

Q & A

Basic: What are the recommended spectroscopic methods to confirm the structure of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde?

Answer:

To confirm the structure, use a combination of 1H/13C NMR, IR spectroscopy, and mass spectrometry (MS) .

- NMR : The aldehyde proton (~10 ppm in 1H NMR) and aromatic protons (split into distinct signals based on substituents) should align with the expected substitution pattern. The ethoxy and methoxy groups will show characteristic singlet peaks (~1.3–1.5 ppm for ethoxy CH3 and ~3.8–4.0 ppm for OCH3). In 13C NMR, the aldehyde carbon appears at ~190–200 ppm, while oxygenated carbons (ethoxy/methoxy) appear at ~55–70 ppm .

- IR : A strong absorption band near ~1700 cm⁻¹ confirms the aldehyde carbonyl group.

- MS : The molecular ion peak should match the molecular weight (C10H11BrO3: ~259.09 g/mol). Fragmentation patterns can validate substituent positions.

Basic: How can researchers optimize the synthesis of this compound?

Answer:

A common approach involves stepwise functionalization of a benzaldehyde precursor :

Etherification : Protect hydroxyl groups with ethyl and methyl groups using alkyl halides (e.g., ethyl bromide) under basic conditions (K2CO3 or NaH in DMF) .

Bromination : Introduce bromine via electrophilic substitution (e.g., using Br2/FeBr3 or NBS in CCl4). Monitor reaction temperature (0–25°C) to avoid over-bromination.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield can be improved by controlling stoichiometry and reaction time .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., ethanol vs. DMSO) may arise from purity, crystallinity, or measurement conditions . To address this:

- Reproduce experiments : Test solubility in anhydrous vs. hydrated solvents.

- Characterize crystallinity : Use X-ray diffraction (XRD) or DSC to assess polymorphic forms, which affect solubility.

- Validate purity : HPLC or GC-MS can identify impurities that alter solubility profiles .

Advanced: What reaction mechanisms are plausible for the aldehyde group in cross-coupling reactions?

Answer:

The aldehyde group can participate in:

- Nucleophilic addition : With Grignard reagents or hydrazines to form oximes (see oxime derivatives in ).

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions using the bromo substituent as a leaving group. The aldehyde may require protection (e.g., acetal formation) to prevent side reactions .

- Reductive amination : Conversion to amines using NaBH4 or cyanoborohydride reagents.

Safety: What protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place (<25°C) in a sealed amber vial to prevent photodegradation.

Advanced: How to analyze by-products formed during the synthesis of this compound?

Answer:

- Chromatographic separation : Use HPLC or TLC with UV visualization to identify by-products.

- Spectroscopic analysis : Compare NMR/MS data of by-products with expected intermediates (e.g., incomplete bromination or over-alkylation products).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint side-reaction conditions .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber glassware to prevent photo-decomposition of the aldehyde group.

- Moisture control : Use desiccants or inert atmospheres (N2/Ar) to avoid hydrolysis of the ethoxy/methoxy groups.

- Temperature : Avoid freezing/thawing cycles, which may induce crystallization changes .

Advanced: How does the electronic effect of substituents influence the reactivity of the aldehyde group?

Answer:

The electron-donating ethoxy and methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the aldehyde toward nucleophilic attack. This dual behavior necessitates careful optimization:

- Electrophilic reactions : Bromine preferentially substitutes at the ortho/para positions relative to the electron-rich substituents.

- Nucleophilic reactions : Aldehyde reactivity can be enhanced by temporary protection (e.g., forming a dimethyl acetal) .

Basic: What analytical techniques are suitable for quantifying this compound in mixtures?

Answer:

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 254 nm.

- GC-MS : Derivatize the aldehyde to a stable silylated form (e.g., using BSTFA) for volatility.

- Titration : Employ hydroxylamine hydrochloride to quantify free aldehyde groups via oxime formation .

Advanced: How to design experiments investigating its role as a precursor in natural product synthesis?

Answer:

- Retrosynthetic analysis : Identify target molecules (e.g., flavonoids or alkaloids) where the compound’s substituents align with key functional groups.

- Modular synthesis : Use the bromo group for cross-coupling (e.g., Sonogashira or Heck reactions) to build complex scaffolds.

- Biomimetic approaches : Simulate oxidative coupling or cyclization pathways under mild conditions (e.g., MnO2 for aldehyde oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。